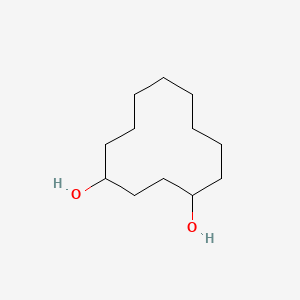![molecular formula C15H14O B1608414 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone CAS No. 56917-39-6](/img/structure/B1608414.png)
1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone
Descripción general
Descripción
“1-(2’-Methyl[1,1’-biphenyl]-4-yl)ethanone” is an organic compound. It is also known by other names such as Acetophenone, 2’-methyl-; o-Acetyltoluene; o-Methylacetophenone; 2-Acetyltoluene; 2-Methylacetophenone; 2’-Methylacetophenone; 2’-Methylacetylphenone; Methyl 2-methylphenyl ketone . The molecular formula of this compound is C9H10O and it has a molecular weight of 134.1751 .
Molecular Structure Analysis
The molecular structure of “1-(2’-Methyl[1,1’-biphenyl]-4-yl)ethanone” consists of a biphenyl group with a methyl group attached to one of the phenyl rings and an ethanone group attached to the other .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis for Anti-Breast Cancer Agents
1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone, a compound structurally similar to 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone, has been used in the synthesis of novel thiazole derivatives. These compounds exhibited promising antitumor activities against MCF-7 tumor cells, suggesting potential applications in anti-breast cancer treatments (Mahmoud et al., 2021).
Identification in Forensic Toxicology
In a forensic toxicology study, a novel cathinone derivative structurally related to this compound was identified and characterized. The study emphasized the use of advanced analytical techniques for the identification of novel psychoactive substances (Bijlsma et al., 2015).
Pharmacological Evaluation for Antipsychotic Activity
Compounds including 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones were designed and synthesized. They were evaluated for antipsychotic activity, showing considerable anti-dopaminergic and anti-serotonergic activity. This highlights their potential use in treating psychotic disorders (Bhosale et al., 2014).
Fluorescence Studies in Spectroscopy
The photophysics of 1-(4'-amino-biphenyl-4-yl)-ethanone, a compound related to this compound, was studied. The findings contribute to our understanding of microscopic solvent heterogeneity, potentially useful in chemical analysis and material sciences (Ghoneim, 2001).
HIV-1 Replication Inhibition
N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, structurally related to this compound, have been synthesized andidentified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. These compounds, particularly N-(p-ethyl)phenylsulfonyl-3-[2-morpholinoethanone]-6-methylindole and N-(p-ethyl)phenylsulfonyl-3-[2-(5-phenyl-1,3,4-oxadiazole-2-yl-thio)ethanone]-6-methylindole, showed promising activity against HIV-1 replication, with low cytotoxicities (Che et al., 2015).
Anticandidal Activity and Cytotoxicity
Tetrazole derivatives, including 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone compounds, have been synthesized and evaluated for their anticandidal activity. Some of these compounds exhibited potent anticandidal agents with weak cytotoxic effects, indicating potential applications in antifungal therapies (Kaplancıklı et al., 2014).
Antimicrobial Properties in Novel Derivatives
A series of 3-aryl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propanes, chemically related to this compound, were synthesized and evaluated for their antimicrobial activity. The synthesized azoles demonstrated significant antifungal activities against pathogenic fungi responsible for human diseases (Castellano et al., 2003).
QSAR Modeling and Antibacterial Agents
1-[3-methyl-2-(aryldiazenyl)-2H-aziren-2-yl]ethanones were synthesized and tested for their antimicrobial activity. The study highlights the use of quantitative structure-activity relationship (QSAR) modeling in predicting the antimicrobial properties of synthesized compounds, including those structurally similar to this compound (Sahu et al., 2013).
Green Chemistry in Organic Synthesis
A study on microwave-assisted synthesis highlighted the use of environmentally friendly Suzuki reactions in the generation of functionalized biphenyl systems. This methodology, applied to compounds like 1-(4-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-yl)ethanone, underscores the importance of green chemistry approaches in organic synthesis (Soares et al., 2015).
Propiedades
IUPAC Name |
1-[4-(2-methylphenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-5-3-4-6-15(11)14-9-7-13(8-10-14)12(2)16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJQPLYMITWEKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393262 | |
| Record name | 1-(2'-methyl[1,1'-biphenyl]-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56917-39-6 | |
| Record name | 1-(2'-methyl[1,1'-biphenyl]-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1608332.png)

![Benzyl 2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1608336.png)
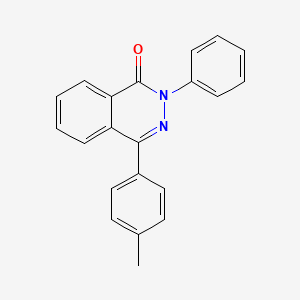

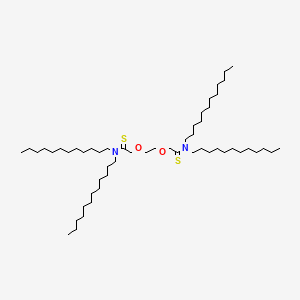
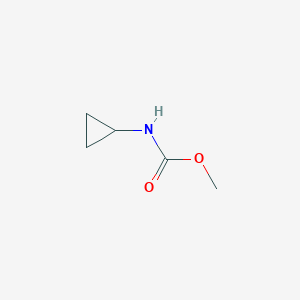
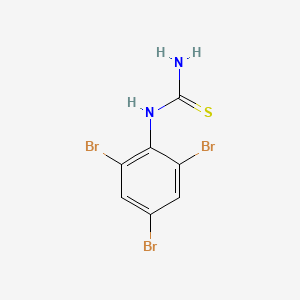
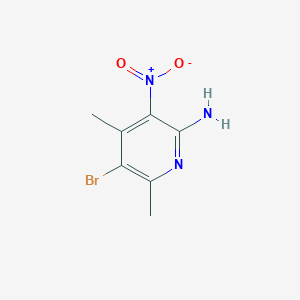
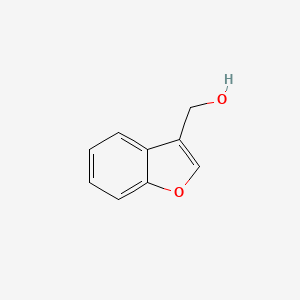
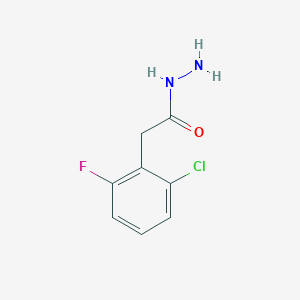
![2,4-dichloro-5-[(3-chlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B1608349.png)
